PDK1 inhibitor

Vue d'ensemble

Description

Les inhibiteurs de la pyruvate déshydrogénase kinase 1 sont des composés qui inhibent l'activité de la pyruvate déshydrogénase kinase 1, une enzyme qui joue un rôle crucial dans le métabolisme cellulaire. La pyruvate déshydrogénase kinase 1 est responsable de la phosphorylation et de l'inactivation de la pyruvate déshydrogénase, ce qui régule à son tour la conversion du pyruvate en acétyl coenzyme A, une étape clé du cycle de l'acide tricarboxylique. En inhibant la pyruvate déshydrogénase kinase 1, ces composés peuvent moduler le métabolisme énergétique cellulaire, ce qui les rend précieux dans le traitement de diverses maladies, notamment le cancer, le diabète et les maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de la pyruvate déshydrogénase kinase 1 implique souvent la création de banques de petites molécules par le biais de diverses voies de synthèse. Une approche courante est la conception et la synthèse de dérivés de 3-amino-1,2,4-triazine. Ces composés sont synthétisés en utilisant une approche d'hybridation moléculaire, qui implique la combinaison de différentes moitiés chimiques pour créer une banque d'inhibiteurs potentiels . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour optimiser le rendement et la pureté du produit final.

Méthodes de production industrielle : La production industrielle des inhibiteurs de la pyruvate déshydrogénase kinase 1 implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela nécessite souvent l'optimisation des conditions de réaction pour garantir une qualité et un rendement constants. Des techniques telles que la chromatographie liquide haute performance et la spectrométrie de masse sont utilisées pour surveiller la pureté et la concentration des inhibiteurs. En outre, l'utilisation de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de la pyruvate déshydrogénase kinase 1 subissent diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure chimique des inhibiteurs afin d'améliorer leur puissance et leur sélectivité.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs de la pyruvate déshydrogénase kinase 1 comprennent l'acide dichloroacétique, qui est un inhibiteur bien connu de la pyruvate déshydrogénase kinase 1, et divers solvants organiques et catalyseurs . Les conditions de réaction impliquent souvent une température et une pression contrôlées pour assurer les transformations chimiques souhaitées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont généralement des inhibiteurs de petites molécules présentant une forte affinité et une grande sélectivité pour la pyruvate déshydrogénase kinase 1. Ces inhibiteurs peuvent moduler efficacement l'activité de la pyruvate déshydrogénase kinase 1, ce qui entraîne des modifications du métabolisme cellulaire et de la production d'énergie .

Applications de la recherche scientifique

Les inhibiteurs de la pyruvate déshydrogénase kinase 1 ont un large éventail d'applications en recherche scientifique. En chimie, ils sont utilisés pour étudier la régulation du métabolisme cellulaire et le rôle de la pyruvate déshydrogénase kinase 1 dans diverses voies métaboliques. En biologie, ces inhibiteurs sont des outils précieux pour étudier les mécanismes des maladies métaboliques et identifier des cibles thérapeutiques potentielles .

En médecine, les inhibiteurs de la pyruvate déshydrogénase kinase 1 sont explorés comme traitements potentiels du cancer, du diabète et des maladies cardiovasculaires. En modulant le métabolisme énergétique cellulaire, ces inhibiteurs peuvent induire l'apoptose dans les cellules cancéreuses, réduire les niveaux de glycémie chez les patients diabétiques et protéger contre l'ischémie myocardique . Dans l'industrie, les inhibiteurs de la pyruvate déshydrogénase kinase 1 sont utilisés dans le développement de nouveaux médicaments et agents thérapeutiques, ainsi que dans la production de biocarburants et autres produits à base biologique .

Mécanisme d'action

Le mécanisme d'action des inhibiteurs de la pyruvate déshydrogénase kinase 1 implique l'inhibition de l'activité de la pyruvate déshydrogénase kinase 1, ce qui empêche la phosphorylation et l'inactivation de la pyruvate déshydrogénase. Cela entraîne une augmentation de la conversion du pyruvate en acétyl coenzyme A, améliorant le cycle de l'acide tricarboxylique et la phosphorylation oxydative . Les cibles moléculaires de ces inhibiteurs comprennent le site actif de la pyruvate déshydrogénase kinase 1 et d'autres protéines régulatrices impliquées dans le métabolisme cellulaire .

Applications De Recherche Scientifique

Pyruvate dehydrogenase kinase 1 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the regulation of cellular metabolism and the role of pyruvate dehydrogenase kinase 1 in various metabolic pathways. In biology, these inhibitors are valuable tools for investigating the mechanisms of metabolic diseases and identifying potential therapeutic targets .

In medicine, pyruvate dehydrogenase kinase 1 inhibitors are being explored as potential treatments for cancer, diabetes, and cardiovascular diseases. By modulating cellular energy metabolism, these inhibitors can induce apoptosis in cancer cells, reduce blood glucose levels in diabetic patients, and protect against myocardial ischemia . In industry, pyruvate dehydrogenase kinase 1 inhibitors are used in the development of new drugs and therapeutic agents, as well as in the production of biofuels and other bio-based products .

Mécanisme D'action

The mechanism of action of pyruvate dehydrogenase kinase 1 inhibitors involves the inhibition of pyruvate dehydrogenase kinase 1 activity, which prevents the phosphorylation and inactivation of pyruvate dehydrogenase. This leads to an increase in the conversion of pyruvate to acetyl coenzyme A, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . The molecular targets of these inhibitors include the active site of pyruvate dehydrogenase kinase 1 and other regulatory proteins involved in cellular metabolism .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la pyruvate déshydrogénase kinase 1 peuvent être comparés à d'autres composés similaires, tels que les inhibiteurs d'autres isoformes de la pyruvate déshydrogénase kinase (par exemple, la pyruvate déshydrogénase kinase 2, la pyruvate déshydrogénase kinase 3 et la pyruvate déshydrogénase kinase 4). Bien que tous ces inhibiteurs ciblent la famille des pyruvate déshydrogénase kinases, les inhibiteurs de la pyruvate déshydrogénase kinase 1 sont uniques en leur capacité à moduler spécifiquement l'activité de la pyruvate déshydrogénase kinase 1, ce qui entraîne des effets distincts sur le métabolisme cellulaire .

Des composés similaires comprennent l'acide dichloroacétique, qui inhibe plusieurs isoformes de la pyruvate déshydrogénase kinase, et d'autres inhibiteurs de petites molécules qui ciblent des isoformes spécifiques de la pyruvate déshydrogénase kinase . La singularité des inhibiteurs de la pyruvate déshydrogénase kinase 1 réside dans leur sélectivité et leur puissance, ce qui en fait des outils précieux pour étudier et moduler le métabolisme cellulaire .

Activité Biologique

Phosphoinositide-dependent kinase 1 (PDK1) is a pivotal regulator in various cellular processes, particularly in cancer biology. As a member of the AGC kinase family, PDK1 activates several downstream kinases, including AKT, which are crucial for cell survival, proliferation, and metabolism. The development of selective PDK1 inhibitors has opened new avenues for therapeutic interventions in cancer and other diseases. This article explores the biological activity of PDK1 inhibitors, highlighting their mechanisms, efficacy in preclinical and clinical studies, and potential applications.

PDK1 functions by phosphorylating a conserved threonine residue in the activation loop of AGC kinases, which is essential for their activation. This phosphorylation event is critical for the regulation of several signaling pathways involved in oncogenesis and cell survival. The inhibition of PDK1 disrupts these pathways, leading to decreased activity of downstream targets such as AKT, which can induce apoptosis and inhibit tumor growth.

Selective PDK1 Inhibitors

Recent research has identified various selective PDK1 inhibitors that exhibit distinct binding properties and mechanisms:

- Compound 7 : This inhibitor uniquely binds to the inactive conformation of PDK1 (DFG-out), selectively inhibiting T-loop phosphorylation at Ser-241. It has shown promise in impairing anchorage-independent growth and migration in cancer cell lines .

- Dichloroacetate (DCA) : Initially studied for its metabolic effects, DCA has been reported to induce apoptosis in multiple myeloma (MM) cells through PDK1 inhibition. It demonstrated dose-dependent cytotoxicity while sparing normal cells .

Efficacy in Cancer Models

Several studies have demonstrated the efficacy of PDK1 inhibitors across various cancer types:

- Multiple Myeloma : Inhibition of PDK1 using DCA led to significant apoptosis in MM cell lines and primary cells, with minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This indicates a therapeutic window for targeting PDK1 in hematological malignancies .

- Breast Cancer : Co-targeting PDK1 and AKT has been shown to effectively repress tumor growth driven by MAPK4 signaling in triple-negative breast cancer (TNBC) models. This suggests that dual inhibition may enhance therapeutic outcomes .

Case Studies

The following table summarizes key findings from research studies on the biological activity of PDK1 inhibitors:

Pharmacological Insights

The pharmacological characterization of PDK1 inhibitors reveals their potential as targeted therapies. Genetic studies have shown that loss of PDK1 results in decreased kinase activity across multiple pathways, underscoring its role as a "master regulator" within the AGC family . Furthermore, profiling studies indicate that selective inhibition can lead to significant effects on tumorigenesis without broadly affecting normal cellular functions.

Propriétés

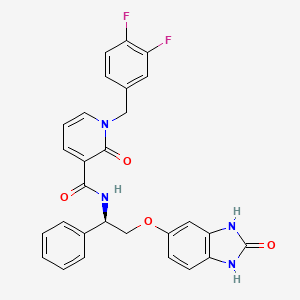

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWCGSPBENFEPE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678515 | |

| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001409-50-2 | |

| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.